(2,2-Difluorocyclobutyl)methanol

Drug design Physicochemical properties Fluorine chemistry

(2,2-Difluorocyclobutyl)methanol is a geminally difluorinated cyclobutane building block (C5H8F2O, MW 122.11 g/mol) that introduces a 2,2-difluorocyclobutyl motif into target molecules. Its synthesis via deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone enables multigram-scale preparation.

Molecular Formula C5H8F2O
Molecular Weight 122.11 g/mol
CAS No. 1419101-11-3
Cat. No. B1529892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Difluorocyclobutyl)methanol
CAS1419101-11-3
Molecular FormulaC5H8F2O
Molecular Weight122.11 g/mol
Structural Identifiers
SMILESC1CC(C1CO)(F)F
InChIInChI=1S/C5H8F2O/c6-5(7)2-1-4(5)3-8/h4,8H,1-3H2
InChIKeyYTWXKQWZHLTWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,2-Difluorocyclobutyl)methanol (CAS 1419101-11-3): Strategic gem-Difluorocyclobutane Building Block for Structure-Guided Drug Discovery


(2,2-Difluorocyclobutyl)methanol is a geminally difluorinated cyclobutane building block (C5H8F2O, MW 122.11 g/mol) that introduces a 2,2-difluorocyclobutyl motif into target molecules. Its synthesis via deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone enables multigram-scale preparation [1]. Unlike its 3,3-difluorinated regioisomer or nonfluorinated cyclobutyl counterparts, the 2,2-gem-difluoro substitution pattern imparts distinct physicochemical properties—including altered pKa (predicted pKa ≈ 15.05), LogP (≈0.57–1.0), and conformational preferences—that directly influence ligand-target recognition and metabolic stability in drug candidate development [1][2].

Why (2,2-Difluorocyclobutyl)methanol Cannot Be Replaced by 3,3-Difluoro Regioisomers or Nonfluorinated Cyclobutyl Analogs


Substituting (2,2-difluorocyclobutyl)methanol with its 3,3-difluoro regioisomer (CAS 681128-39-2) or nonfluorinated cyclobutylmethanol (CAS 4415-82-1) is not scientifically equivalent due to position-specific electronic effects and divergent three-dimensional geometry. The geminal fluorine atoms at the 2-position create a unique dipole orientation and electronic environment distinct from 3,3-substitution, resulting in measurable differences in acid/base behavior and lipophilicity [1]. Critically, X-ray crystallographic exit vector plot analysis confirms that 2,2- and 3,3-difluorocyclobutanamines adopt different spatial orientations of their functional groups, which translates to distinct binding geometries when incorporated into ligands [1]. Nonfluorinated cyclobutylmethanol lacks the electron-withdrawing effect entirely, producing higher pKa values (≈17.3 vs. ≈15.05 predicted) and different metabolic stability profiles that can compromise downstream pharmacokinetic performance [2].

(2,2-Difluorocyclobutyl)methanol: Quantitative Differentiation Evidence vs. 3,3-Difluoro Isomer and Nonfluorinated Analogs


Comparative pKa Analysis: 2,2-Difluoro Substitution Lowers Acidity Constant Relative to Nonfluorinated Cyclobutylmethanol

Geminal fluorination at the 2-position significantly reduces the pKa of the adjacent functional group compared to nonfluorinated cyclobutyl analogs, as measured for 2,2-difluorocyclobutanamine and 2,2-difluorocyclobutanecarboxylic acid derivatives versus their nonfluorinated counterparts [1]. The predicted pKa for (2,2-difluorocyclobutyl)methanol is approximately 15.05, whereas the acid pKa of nonfluorinated cyclobutylmethanol is 17.34 [2].

Drug design Physicochemical properties Fluorine chemistry

Lipophilicity Divergence: 2,2-Difluoro vs. 3,3-Difluoro Cyclobutylmethanol LogP Differentiation

The position of geminal fluorine substitution on the cyclobutane ring produces distinct lipophilicity profiles. Comparative LogP measurements for 2,2-difluorocyclobutane derivatives versus their 3,3-difluorocyclobutane counterparts reveal quantifiable differences in partition coefficients that stem from the altered dipole vector orientation [1]. Experimental and calculated LogP values for (2,2-difluorocyclobutyl)methanol range from 0.57 to 1.0, whereas (3,3-difluorocyclobutyl)methanol exhibits LogP values spanning -0.17 to 1.024 depending on the measurement method [2].

ADME Lipophilicity Fluorinated building blocks

Exit Vector Plot Analysis: X-Ray Crystallographic Conformational Differentiation Between 2,2- and 3,3-Difluorocyclobutane Scaffolds

X-ray crystallographic analysis of 2,2-difluorocyclobutanamine and 3,3-difluorocyclobutanamine, followed by exit vector plot (EVP) analysis, quantitatively demonstrates that the 2,2- and 3,3-difluoro substitution patterns orient the amine functional group in distinctly different spatial trajectories [1]. The EVP methodology maps the directionality of substituents emanating from the cyclobutane core, providing vector coordinates that differ significantly between the two regioisomers. This conformational divergence is a direct consequence of the gem-fluorine substitution position affecting ring puckering geometry.

Molecular geometry Structure-based drug design Conformational analysis

TRPC6 Inhibitor Synthetic Utility: Validated Intermediate for Ion Channel Modulator Development

The specific utility of (2,2-difluorocyclobutyl)methanol as a building block is validated in PCT Int. Appl. WO 2019081637 A1, which describes the preparation of carbonyl pyridine derivatives as TRPC6 (Transient Receptor Potential C6) ion channel inhibitors [1]. This patent explicitly cites (2,2-difluorocyclobutyl)methanol as a synthetic intermediate for constructing therapeutically relevant TRPC6 inhibitors. In contrast, the 3,3-difluoro regioisomer finds application as an intermediate for diaminoalkane aspartic protease inhibitors and in the synthesis of ivosidenib via (3,3-difluorocyclobutyl)isonitrile [2], demonstrating that these two difluorocyclobutylmethanol isomers serve non-interchangeable roles in distinct therapeutic programs.

TRPC6 inhibition Cardiovascular therapeutics Ion channel pharmacology

Recommended Procurement and Research Applications for (2,2-Difluorocyclobutyl)methanol Based on Quantitative Differentiation Evidence


Structure-Based Design of TRPC6 Ion Channel Inhibitors for Cardiovascular and Renal Indications

Medicinal chemistry teams developing small-molecule TRPC6 inhibitors should prioritize (2,2-difluorocyclobutyl)methanol as a key building block based on its explicit citation in WO 2019081637 A1 for preparing carbonyl pyridine TRPC6 antagonists [1]. The 2,2-difluoro substitution pattern provides the specific exit vector geometry required for optimal TRPC6 binding pocket complementarity—a geometric requirement that the 3,3-difluoro regioisomer cannot satisfy due to its divergent exit vector orientation as demonstrated by X-ray crystallographic EVP analysis [2].

Lead Optimization Campaigns Requiring Precise pKa Modulation and Enhanced Metabolic Stability

In SAR programs where modulating hydrogen bonding capacity is critical, (2,2-difluorocyclobutyl)methanol offers a pKa reduction of approximately 2.3 log units relative to nonfluorinated cyclobutylmethanol (predicted pKa ~15.05 vs. 17.34) [1][2]. This electronic perturbation can be exploited to fine-tune ligand-receptor interactions and improve metabolic stability through fluorine-mediated oxidative blocking, a class-level benefit of gem-difluorination supported by broader fluorinated cycloalkane SAR studies [3]. The higher LogP (~0.57–1.0) compared to the 3,3-isomer also suggests improved membrane permeability for central nervous system or intracellular targets .

Differentiated IP Strategy for Gem-Difluorocyclobutane-Containing Lead Series

For pharmaceutical R&D organizations building patent portfolios around fluorinated cyclobutane scaffolds, procuring the 2,2-difluoro isomer (CAS 1419101-11-3) rather than the more widely commercialized 3,3-isomer (CAS 681128-39-2) provides access to a less-explored chemical space. The J. Org. Chem. 2019 publication explicitly notes that 2-substituted difluorocyclobutane building blocks were 'previously unavailable' prior to this synthetic methodology development [1]. This scarcity and the distinct conformational properties documented by EVP analysis may offer enhanced freedom-to-operate and novel composition-of-matter opportunities relative to the extensively patented 3,3-difluoro scaffold (which appears in ivosidenib-related patents and aspartic protease inhibitor programs) [2][3].

Synthesis of Fluorinated Conformational Probes for Biophysical Studies

Researchers employing NMR spectroscopy or X-ray crystallography to study ligand-protein interactions can utilize (2,2-difluorocyclobutyl)methanol-derived probes. The geminal fluorine atoms provide a distinctive 19F NMR handle for conformational and binding studies, while the exit vector geometry determined by EVP analysis enables rational placement of the fluorine probe relative to the binding epitope [1]. The availability of multigram-scale synthesis makes this building block practical for generating sufficient quantities of probe molecules for comprehensive biophysical characterization.

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